Ethyl carbamimidate hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
[amino(ethoxy)methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBMXJAQHVCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=[NH2+])N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31407-74-6 | |
| Record name | Carbamimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance of Ethyl Carbamimidate Hydrochloride in Organic Synthesis and Beyond
Ethyl carbamimidate hydrochloride, with its characteristic imidate functionality, is a valuable reagent in organic synthesis. Its structure, featuring an electrophilic carbon atom double-bonded to a nitrogen atom and single-bonded to an ethoxy group, makes it susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility.
One of the primary applications of ethyl carbamimidate hydrochloride and related imidates is in the synthesis of heterocyclic compounds. numberanalytics.com The imidate moiety can react with bifunctional nucleophiles to construct a wide array of ring systems that are prevalent in pharmaceuticals and agrochemicals. For instance, the reaction with hydrazine (B178648) can yield amidrazones, which are precursors to various nitrogen-containing heterocycles. scribd.com
Furthermore, ethyl carbamimidate hydrochloride serves as a precursor for the synthesis of amidines. The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding amidine, a functional group of significant interest in medicinal chemistry due to its presence in many biologically active molecules. wikipedia.orgscribd.com
The carbamate-like structure within ethyl carbamimidate hydrochloride also hints at its connection to the broader field of carbamate (B1207046) chemistry. Carbamates (or urethanes) are a class of organic compounds that are integral to many approved therapeutic agents and are widely used as protecting groups for amines in peptide synthesis. nih.govwikipedia.orgacs.org The chemical stability and ability of the carbamate group to enhance cell membrane permeability have made it a valuable motif in drug design. nih.gov While ethyl carbamimidate hydrochloride is an imidate, its reactivity and structural elements are of interest to researchers working in the overlapping fields of imidate and carbamate chemistry.
Scope and Research Imperatives in Modern Chemical Science
Direct Synthesis Routes
Direct synthesis primarily relies on the Pinner reaction, a classic acid-catalyzed method that converts nitriles into imino ether hydrochlorides, often referred to as Pinner salts. organic-chemistry.orgwikipedia.org
The most common and direct pathway to ethyl carbamimidate hydrochloride involves the reaction of cyanamide (B42294) (H₂NCN) with anhydrous ethanol (B145695) (C₂H₅OH). google.com In this process, anhydrous hydrogen chloride (HCl) is a critical third component, serving as both a catalyst and the source of the chloride counter-ion for the final salt. researchgate.net
The reaction mechanism begins with the protonation of the nitrile nitrogen atom by HCl. This activation step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the oxygen atom of ethanol. nih.govresearchgate.net The resulting intermediate then rearranges to form the stable ethyl carbamimidate hydrochloride salt. The stoichiometry typically involves using ethanol as both a reactant and the solvent, with a stream of anhydrous HCl gas passed through the solution. researchgate.netorgsyn.org
Successful synthesis via the Pinner reaction is highly dependent on carefully controlled reaction conditions. Anhydrous conditions are paramount, as the presence of water can lead to the hydrolysis of the product to form an ester or amide. organic-chemistry.orggoogle.comorgsyn.org
The temperature is a critical parameter. The initial addition of HCl to the alcohol and nitrile mixture is typically performed at low temperatures, often with ice-cooling, because the reaction is exothermic and the intermediate Pinner salt can be unstable at elevated temperatures. wikipedia.orgorgsyn.org However, some procedures describe a subsequent heating step. For instance, after the initial formation of cyanamide hydrochloride in ethanol, the mixture can be heated to approximately 75°C for a brief period (15–20 minutes) to facilitate the conversion to O-ethylisourea hydrochloride. google.com This suggests that a carefully controlled temperature profile is necessary for optimal yield and purity. The reaction is generally conducted at atmospheric pressure.
While an excess of the reactant alcohol (ethanol) is often used as the solvent, inert co-solvents such as chloroform (B151607), benzene, or dioxane can also be employed. researchgate.net
Anhydrous hydrogen chloride is the traditional and most frequently used catalyst for the Pinner reaction. researchgate.net Its high acidity is effective in activating the nitrile group. The reaction kinetics can be slow, with some preparations requiring several days at room temperature for the complete precipitation of the crystalline product. orgsyn.org
Due to the hazards and handling difficulties associated with gaseous hydrogen chloride, milder and more convenient protocols have been developed. These alternatives include the in situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) when mixed with an alcohol. nih.gov Furthermore, Lewis acids have emerged as effective catalysts for Pinner-type reactions. Strong Lewis acids such as hafnium triflate and trimethylsilyl triflate (TMSOTf) can promote the reaction under less harsh conditions than gaseous HCl. nih.govresearchgate.net
Table 1: Comparison of Direct Synthesis Conditions for Imidate Hydrochlorides
| Method | Precursors | Catalyst/Reagent | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|---|
| Classical Pinner | Cyanamide, Ethanol | Anhydrous HCl | Ethanol | Cooled, then 75°C | 15-20 min | google.com |
| Pinner (Analog) | Cyanamide, Methanol | Anhydrous HCl | Methanol | Room Temp (cooled) | 3-4 days | orgsyn.org |
| Lewis Acid-Promoted | Various Nitriles & Alcohols | Trimethylsilyl triflate (TMSOTf) | Nitrile | Room Temp | 65 hours | researchgate.net |
Indirect Synthetic Pathways and Derivative Formation
Ethyl carbamimidate hydrochloride is not only a synthetic target but also a valuable intermediate for the construction of more elaborate molecules, particularly heterocyclic compounds and guanidine (B92328) derivatives.
Indirect routes to ethyl carbamimidate analogs and their subsequent derivatives are common in organic synthesis. An alternative pathway to O-alkylisoureas starts with urea (B33335) and a dialkyl sulfate (B86663), such as diethyl sulfate, to form the O-ethylisourea hydrogen sulfate intermediate, which can then be used in further reactions.
O-ethylisourea hydrochloride is a key building block for synthesizing substituted pyrimidines. For example, it undergoes condensation with dialkyl malonates (e.g., diethyl malonate) in the presence of a base to form compounds like 2-ethoxy-4,6-dihydroxypyrimidine (B1589393). google.com
The carbamimidate moiety is also a direct precursor to the guanidine group. This transformation is crucial for the synthesis of a wide range of biologically active compounds. researchgate.net For instance, O-alkylisoureas can be condensed with amines or their salts to produce substituted guanidines. This reactivity extends to the formation of more complex structures like biguanides through condensation with guanidine itself. nih.gov In another example, guanyl-O-alkylisoureas can be synthesized from dicyandiamide (B1669379) through a multi-step process involving a zinc complex intermediate that is subsequently hydrolyzed. googleapis.com
While ethyl carbamimidate hydrochloride itself is an achiral molecule, the principles of stereocontrol are highly relevant when synthesizing its chiral analogs or using it as a reactant in stereoselective transformations. The development of methods to control the three-dimensional arrangement of atoms is a cornerstone of modern synthetic chemistry, particularly for producing enantiomerically pure pharmaceuticals.
Stereochemical control can be exerted in several ways:
Substrate Control: A chiral center already present in a carbamimidate analog can direct the stereochemical outcome of a subsequent reaction.
Reagent Control: A chiral reagent or catalyst can be used to induce asymmetry in a reaction involving a carbamimidate or its precursor. Chiral guanidines, which can be synthesized from carbamimidates, are themselves powerful catalysts for a variety of enantioselective reactions. researchgate.netbeilstein-journals.org
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule, direct a stereoselective transformation, and then be removed.
Green Chemistry Approaches in Ethyl Carbamimidate Hydrochloride Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of ethyl carbamimidate hydrochloride and related imidates. These approaches aim to reduce the environmental footprint of the chemical process by minimizing solvent use, reducing waste, and maximizing the incorporation of reactant atoms into the final product.
The classical Pinner reaction for the synthesis of imidate hydrochlorides, including ethyl carbamimidate hydrochloride, traditionally involves the use of anhydrous solvents like chloroform or excess alcohol. unive.itorganic-chemistry.org These solvents, while effective, pose environmental and safety hazards. Consequently, significant efforts have been directed towards developing solvent-free or minimally solvated reaction conditions.
One promising approach is the use of mechanochemistry, where mechanical force, such as ball milling, is used to drive chemical reactions. This technique can often be performed without any solvent or with only a minimal amount of a liquid grinding assistant. The mechanochemical synthesis of related compounds like primary amides and carbamates has been successfully demonstrated, suggesting its potential applicability to the synthesis of ethyl carbamimidate hydrochloride. researchgate.netacs.orgacs.org For instance, the synthesis of primary amides from esters has been achieved with high efficiency using ball milling, eliminating the need for bulk solvents. acs.orgacs.org
Another strategy involves performing the Pinner reaction under solventless conditions. Research has shown that imidate hydrochlorides can be prepared in excellent yields by reacting a nitrile with a moderate excess of an alcohol and gaseous hydrogen chloride at low temperatures without any additional solvent. researchgate.net This approach not only reduces solvent waste but can also simplify product isolation, as the imidate hydrochloride often precipitates from the reaction mixture.
The use of alternative, greener solvents is also being explored. Cyclopentyl methyl ether (CPME) has emerged as a more environmentally benign alternative to traditional solvents like dichloromethane (B109758) or diethyl ether for the Pinner reaction. researchgate.net CPME's properties, such as a higher boiling point and lower peroxide formation, make it a safer and more sustainable choice. researchgate.net The use of 4N-HCl in CPME allows for the direct isolation of the imidate hydrochloride product by simple filtration, streamlining the workup process and reducing solvent usage. researchgate.net
A study on the synthesis of a structurally related compound, ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate, from 1-cyanoguanidine and ethanol in the presence of concentrated hydrochloric acid, provides a relevant example of a minimally solvated system. uobasrah.edu.iq The reaction is carried out in absolute ethanol, which acts as both a reactant and a solvent, thereby reducing the need for additional non-reagent solvents. uobasrah.edu.iq
Table 1: Comparison of Reaction Conditions for Imidate Hydrochloride Synthesis
| Method | Solvent | Temperature | Key Advantages |
| Classical Pinner Reaction | Anhydrous Chloroform/Excess Alcohol | Low to Room Temperature | Well-established, versatile |
| Solvent-Free Pinner Reaction | None (excess alcohol as reagent) | 5 °C | Reduced solvent waste, simplified product isolation |
| Mechanochemical Synthesis | None or minimal liquid assistant | Room Temperature | Eliminates bulk solvents, potentially faster reaction times |
| Pinner Reaction in CPME | Cyclopentyl methyl ether (CPME) | Room Temperature | Greener solvent, easy product filtration |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
The Pinner reaction, in its ideal form for producing ethyl carbamimidate hydrochloride from cyanamide, ethanol, and hydrogen chloride, has a theoretical atom economy of 100% as it is an addition reaction. The reaction can be represented as:
H₂NCN + CH₃CH₂OH + HCl → [H₂N-C(=NH₂)-OCH₂CH₃]⁺Cl⁻
However, in practice, side reactions and the use of excess reagents can lower the effective atom economy and generate waste. For example, the hydrolysis of the imidate product back to an ester or amide can occur, especially in the presence of water, reducing the yield of the desired product. researchgate.net
Strategies to improve atom economy and minimize waste in the synthesis of ethyl carbamimidate hydrochloride focus on optimizing reaction conditions and reagent use. The use of a Lewis acid promoter, as an alternative to stoichiometric amounts of strong protic acids, can improve the efficiency and selectivity of the Pinner reaction, although this approach has been more extensively studied for the synthesis of esters from nitriles. researchgate.net
Waste reduction is also a key consideration. Traditional Pinner reactions often require a significant excess of alcohol and gaseous HCl, leading to waste. researchgate.net The development of methods that use catalytic amounts of acid or more efficient acid delivery systems can significantly reduce this waste. Furthermore, the workup procedures for classical Pinner reactions can generate substantial aqueous and organic waste. The adoption of solvent-free methods or the use of recyclable solvents like CPME simplifies purification and minimizes waste streams. researchgate.net
Table 2: Atom Economy and Waste Considerations in Ethyl Carbamimidate Hydrochloride Synthesis
| Synthetic Strategy | Key Atom Economy Consideration | Major Waste Streams | Mitigation Strategies |
| Classical Pinner Reaction | Stoichiometric use of HCl | Excess alcohol and HCl, solvent from workup | Optimize reagent ratios, use of greener solvents |
| Solvent-Free Synthesis | High theoretical atom economy | Minimal, primarily unreacted starting materials | Efficient reaction monitoring and control |
| Catalytic Pinner Variants | Use of catalytic vs. stoichiometric acid | Reduced acid waste, potential catalyst waste | Use of recyclable catalysts |
| One-Pot Syntheses | Reduced solvent and purification waste | Dependent on specific subsequent reactions | Careful design of sequential reaction steps |
Nucleophilic Substitution Pathways
The core reactivity of ethyl carbamimidate hydrochloride involves nucleophilic attack at the sp²-hybridized carbon of the imino group. While often compared to nucleophilic acyl substitution, the mechanism involves the displacement of the ethoxy group and proceeds through a tetrahedral intermediate.
Amine Reactions: Amidination Chemistry
One of the most significant reactions of imidate hydrochlorides is their conversion to amidines upon reaction with primary and secondary amines. organic-chemistry.orgacs.org This process, known as amidination, involves the nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of ethanol.
The reaction is generally efficient for producing a wide range of substituted and unsubstituted amidines. rsc.org The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to release ethanol, forming the stable amidinium ion. The reaction can proceed with the imidate hydrochloride salt or after its conversion to the free base. rsc.org Studies have shown that with aliphatic amines, an isolable amidine intermediate can be formed. lu.se
Table 1: Amidination Reactions of Ethyl Carbamimidate Hydrochloride
| Reactant | Product | General Conditions |
|---|---|---|
| Ammonia (B1221849) | Unsubstituted Amidine | Reaction in a suitable solvent. organic-chemistry.org |
| Primary Amines (R-NH₂) | N-Substituted Amidines | Mild reaction conditions, may be telescoped from imidate formation. rsc.org |
| Secondary Amines (R₂NH) | N,N-Disubstituted Amidines | Generally proceeds readily with the elimination of ethanol. |
Alcohol and Thiol Reactions: Transesterification and Thioesterification Analogs
Ethyl carbamimidate hydrochloride can react with other nucleophiles like alcohols and thiols, leading to products analogous to those from transesterification and thioesterification.
When treated with an excess of an alcohol under acidic catalysis, aliphatic imidates are converted to orthoesters (or orthoformates in this specific case). organic-chemistry.org The reaction proceeds through nucleophilic addition of the alcohol to the imidate, followed by further reaction to form the stable orthoester structure. acs.org
Similarly, reaction with hydrogen sulfide (B99878) leads to the formation of thioesters, demonstrating the versatility of the imidate group in reacting with various nucleophiles. acs.org
Table 2: Reactions with Alcohols and Thiols
| Reactant | Product Class | General Conditions |
|---|---|---|
| Alcohols (R-OH) | Orthoesters | Acid catalysis, excess alcohol. organic-chemistry.orgacs.org |
| Hydrogen Sulfide (H₂S) | Thioesters | Reaction with the Pinner salt. acs.org |
Electrophilic Reactions
The nitrogen atom of the imidate functionality possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. These reactions include alkylation and acylation at the nitrogen center.
Alkylation Studies
The alkylation of imidates can be complex due to the presence of two potential nucleophilic sites, the nitrogen and the oxygen, leading to competition between N- and O-alkylation. lu.se While O-alkylation of amides is a primary method for synthesizing imidates, the subsequent N-alkylation of the resulting imidate is also a possible reaction pathway. organic-chemistry.orgacs.org The alkylation of ambident nucleophiles like imidates can exhibit unusual selectivity depending on the reaction conditions. syr.edu For instance, studies on the alkylation of the 2-pyridone system, an aromatic imidate tautomer, show that selectivity is highly sensitive to the counterion, solvent, and alkylating agent. thieme-connect.com The use of imidates as alkylating agents for other nucleophiles, such as 1,2,3-triazoles, proceeds under acidic catalysis, highlighting the electrophilic nature of the imidate's own alkyl group in some contexts. syr.edu
Acylation Studies
The acylation of the imidate nitrogen is a more straightforward transformation. Simple imidates react directly with acylating agents like acid halides or ethyl chloroformate, typically in the presence of a base such as triethylamine (B128534) or pyridine, to yield N-acylated imidates. rroij.com This reaction provides a direct route to N-functionalized imidates, which are themselves useful synthetic intermediates. acs.org The reaction proceeds via nucleophilic attack of the imidate nitrogen on the carbonyl carbon of the acyl chloride.
Table 3: N-Acylation of Ethyl Carbamimidate
| Reactant | Product Class | General Conditions |
|---|---|---|
| Acyl Chlorides (R-COCl) | N-Acyl Imidates | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine). rroij.com |
| Ethyl Chloroformate | N-Ethoxycarbonyl Imidates | Presence of a base. rroij.com |
Hydrolytic Stability and Decomposition Mechanisms
Ethyl carbamimidate hydrochloride exhibits limited stability, particularly in the presence of water or at elevated temperatures. Its decomposition can proceed through several pathways.
Imidate hydrochlorides are known to be thermodynamically unstable. acs.org Upon heating, N-unsubstituted imidate salts typically decompose to form amides and the corresponding alkyl chloride. thieme-connect.de This thermal degradation represents a significant consideration in their handling and storage. In the case of aromatic imidates, thermal decomposition can also yield a nitrile and an alcohol. thieme-connect.de The melting point of related imidate hydrochlorides often coincides with their decomposition.
Hydrolysis of imidates is highly dependent on the pH of the medium. rroij.com
Acidic Hydrolysis : Under acidic conditions (low pH), imidate hydrochlorides readily hydrolyze to produce the corresponding carboxylic ester (ethyl formate) and an ammonium (B1175870) salt. organic-chemistry.orglu.se
Basic Hydrolysis : Treatment with a base will neutralize the hydrochloride salt to yield the free imidate. lu.se Under stronger basic conditions, further hydrolysis can occur to yield an amide derivative.
Table 4: Decomposition Pathways of Ethyl Carbamimidate Hydrochloride
| Condition | Pathway | Primary Products |
|---|---|---|
| Heating | Thermal Decomposition | Formamide + Ethyl Chloride. thieme-connect.de |
| Aqueous Acid (e.g., HCl) | Acidic Hydrolysis | Ethyl Formate + Ammonium Chloride. organic-chemistry.orglu.se |
| Aqueous Base (e.g., NaOH) | Basic Hydrolysis | Formamide + Ethanol. |
A Review of the Chemical Reactivity and Mechanistic Investigations of Ethyl Carbamimidate Hydrochloride
Ethyl carbamimidate hydrochloride, also known as O-ethylisourea hydrochloride, is a chemical compound belonging to the class of isoureas. While it serves as a versatile reagent in organic synthesis, a comprehensive body of literature detailing its specific chemical reactivity, particularly concerning hydrolysis kinetics, radical reactions, and metal-catalyzed transformations, is notably sparse. This article synthesizes the available research, focusing on the known reactive properties of this compound and its analogs, while also highlighting areas where scientific data is currently lacking.
Chemical Reactivity and Mechanistic Investigations of Ethyl Carbamimidate Hydrochloride
For instance, the hydrolysis of syn and anti isomers of other imidate salts shows different product outcomes depending on the pH. The anti-isomers tend to yield ester-amine products exclusively across the pH range, whereas syn-isomers can produce a mixture of ester-amine and amide-alcohol products in basic conditions. cdnsciencepub.com This behavior is attributed to the required conformational changes in the tetrahedral intermediate to allow for cleavage governed by stereoelectronic control. cdnsciencepub.com Without specific kinetic data for ethyl carbamimidate hydrochloride, these findings for related compounds offer a general mechanistic framework but cannot be used to predict precise rates or product distributions.
Detailed mechanistic studies focused solely on the hydrolysis of ethyl carbamimidate hydrochloride under varied conditions have not been extensively reported. The general mechanism for imidate hydrolysis involves the formation of cationic, neutral, and anionic tetrahedral intermediates, with the dominant species and subsequent reaction pathways being highly dependent on the pH and the nature of the substituents on the imidate. researchgate.net
While rearrangement reactions of the ethyl carbamimidate skeleton itself are not well-documented, O-alkylisoureas are widely used as versatile intermediates and reagents in a variety of chemical transformations. They are particularly valuable for alkylation and for the synthesis of heterocyclic compounds.
One of the primary applications of O-alkylisoureas is the O-alkylation of carboxylic acids to form esters. Polymer-supported O-alkylisoureas, prepared via the copper(II)-catalyzed reaction of an alcohol with a polymer-supported carbodiimide, can effectively convert carboxylic acids into their corresponding esters. researchgate.netnih.gov This method is noted for its high chemoselectivity and yield, with the reaction being significantly accelerated by microwave heating. researchgate.net
O-alkylisoureas also serve as key precursors in the synthesis of substituted guanidines. researchgate.netbeilstein-journals.org For example, 1-benzoyl-3-benzyl-O-ethylisourea can be synthesized from benzoyl-ethylthiocarbamate and subsequently used to produce guanidine derivatives. researchgate.net The general strategy involves the reaction of an O-alkylisourea salt with an amine to form the corresponding guanidine. google.com This transformation is fundamental in the preparation of various biologically active molecules and pharmaceutical agents.
Furthermore, O-alkylisoureas are employed in the synthesis of other nitrogen-containing heterocycles. A patented process describes the preparation of 2-ethoxy-4,6-dihydroxypyrimidine by reacting O-ethylisourea hydrochloride with dimethyl malonate in the presence of a methoxide (B1231860) base. google.com
There is a lack of available scientific literature concerning the participation of ethyl carbamimidate hydrochloride in radical reactions or its applications in radical-mediated synthesis.
The use of metal catalysis in transformations of ethyl carbamimidate hydrochloride is not well-documented. However, metal catalysts, particularly copper(II), are employed in the synthesis of O-alkylisoureas from alcohols and carbodiimides. researchgate.netnih.govresearchgate.net There is also mention of alkali-metal salts of organic superbases catalyzing the formation of isoureas. researchgate.net These reactions produce the O-alkylisourea as the product rather than using it as a substrate for further metal-catalyzed transformation.
Applications of Ethyl Carbamimidate Hydrochloride in Advanced Organic Synthesis
As a Building Block for Heterocyclic Compounds
The construction of heterocyclic frameworks is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Ethyl carbamimidate hydrochloride serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocycles.
Synthesis of Pyrimidines and Related Nitrogen Heterocycles
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases such as cytosine, thymine, and uracil. The synthesis of pyrimidine (B1678525) derivatives is a significant endeavor in medicinal chemistry. nih.gov A widely employed and classical method for constructing the pyrimidine ring involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment, such as a 1,3-diketone or a β-ketoester. nih.govmasterorganicchemistry.com
Ethyl carbamimidate hydrochloride, being an amidine salt, is an ideal candidate for this reaction. When reacted with a 1,3-dicarbonyl compound, it undergoes a cyclocondensation reaction to furnish the corresponding pyrimidine derivative. For instance, the reaction of ethyl carbamimidate hydrochloride with acetylacetone (B45752) would be expected to yield a 2-ethoxy-4,6-dimethylpyrimidine, which can be subsequently converted to the corresponding pyrimidinone. Similarly, its reaction with ethyl acetoacetate (B1235776) would provide a 2-ethoxy-4-methylpyrimidin-6-one. The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
| Reactant 1 | Reactant 2 | Product |
| Ethyl carbamimidate hydrochloride | Acetylacetone | 2-Ethoxy-4,6-dimethylpyrimidine |
| Ethyl carbamimidate hydrochloride | Ethyl acetoacetate | 2-Ethoxy-4-methylpyrimidin-6-one |
Formation of Other Fused Ring Systems
The utility of ethyl carbamimidate hydrochloride extends beyond the synthesis of simple monocyclic pyrimidines to the construction of more complex fused ring systems. These polycyclic structures are prevalent in a wide array of biologically active molecules. For example, the synthesis of quinazolines, a class of fused heterocycles with diverse pharmacological activities, can be achieved using reagents similar in reactivity to ethyl carbamimidate hydrochloride. nih.gov The reaction of ethyl benzimidate hydrochloride, an analogue of ethyl carbamimidate hydrochloride, with 1-(2-bromophenyl)-methanamines has been shown to produce functionalized quinazolines. nih.gov This suggests a potential pathway for ethyl carbamimidate hydrochloride to participate in similar annulation reactions to form fused pyrimidine systems like quinazolines or other related heterocycles such as triazines. organic-chemistry.orgorganic-chemistry.org The general strategy involves the reaction of the imidate with a suitably functionalized precursor containing both a nucleophilic and an electrophilic center, leading to a cyclization and the formation of the fused ring system.
As a Reagent for Functional Group Interconversions
Beyond its role as a building block for heterocycles, ethyl carbamimidate hydrochloride is a valuable reagent for effecting specific functional group transformations, most notably in the introduction of the amidine moiety.
Amidination of Substrates
Amidination, the process of converting an amine to an amidine, is a crucial transformation in the synthesis of various biologically active compounds and ligands. O-alkylisoureas, the class of compounds to which ethyl carbamimidate belongs, are known to be effective reagents for the guanylation of amines, which is a specific type of amidination. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the O-alkylisourea, leading to the displacement of the alkoxy group and the formation of a guanidinium (B1211019) salt.
Ethyl carbamimidate hydrochloride can be employed for the direct amidination of primary and secondary amines. The reaction is typically carried out in a suitable solvent, and the resulting amidinium salt can be isolated or used in situ for further transformations. This method provides a convenient route to a wide range of substituted amidines, which are important intermediates in organic synthesis.
Conversion to Esters and Amides
While the primary reactivity of ethyl carbamimidate hydrochloride involves the imidate functionality, its carbamate-like structure suggests potential for conversion to esters and amides under specific conditions. Hydrolysis of the imidate group would lead to the formation of ethyl carbamate (B1207046). google.com Ethyl carbamate itself can react with carboxylic acids under thermal conditions to yield N-acyl carbamates, which can be considered as mixed anhydrides and can further react to form amides. rsc.org
The direct conversion of ethyl carbamimidate hydrochloride to esters and amides is less common but could potentially be achieved through nucleophilic attack on the carbonyl-like carbon. For instance, reaction with a strong acid could protonate the nitrogen, making the carbon more susceptible to attack by an alcohol or an amine, leading to the corresponding ester or amide, respectively, with the release of ammonia (B1221849). However, the more prevalent pathway for forming amides from similar structures often involves rearrangement or multi-step sequences.
Role in Protecting Group Chemistry
Protecting groups are indispensable tools in multi-step organic synthesis, allowing for the selective masking of reactive functional groups. Carbamates are one of the most widely used protecting groups for amines due to their stability under a range of conditions and the availability of various methods for their removal. masterorganicchemistry.combiosynth.com
The ethylcarbamoyl group, which can be derived from ethyl carbamate, has been utilized as a protecting group for the side chain of cysteine in peptide synthesis. nih.gov This protecting group is stable to the acidic conditions often used for peptide cleavage from the solid support and can be removed under basic conditions. nih.gov
While the direct use of ethyl carbamimidate hydrochloride as a protecting group for amines is not as extensively documented as traditional carbamates like Boc and Cbz, its structure suggests potential in this area. The reaction of ethyl carbamimidate hydrochloride with an amine would result in a guanidinium group. Guanidine (B92328) moieties themselves can be protected, for instance, with Boc groups, which is a common strategy in the synthesis of complex natural products containing the guanidine functional group. masterorganicchemistry.com The deprotection of an ethyl carbamate-protected amine can be achieved under acidic or basic conditions, with methods including refluxing in concentrated HCl or treatment with sodium hydroxide. nih.gov
Guanidinylation of Amines
Contrary to a common misconception, ethyl carbamimidate hydrochloride is not typically employed as a protecting group for amines in the traditional sense of a temporary masking group. Instead, it acts as a guanidinylating agent, reacting with primary and secondary amines to form stable N-substituted guanidines. This transformation is generally irreversible under standard deprotection conditions, effectively converting the amine into a guanidine moiety.
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the imidate, followed by the elimination of ethanol (B145695). The resulting guanidinium salt is often isolated as the hydrochloride. This method provides a direct route to monosubstituted guanidines, which can be challenging to synthesize selectively by other means.
| Reactant Amine | Product Guanidine | Reaction Conditions | Reference |
| Primary Alkyl Amine | N-Alkylguanidine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | General Knowledge |
| Primary Aryl Amine | N-Arylguanidine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | General Knowledge |
| Secondary Amine | N,N-Disubstituted Guanidine | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | General Knowledge |
Selective Deprotection Strategies
Given that the guanidinylation of amines with ethyl carbamimidate hydrochloride is essentially an irreversible transformation, "deprotection" in this context does not typically refer to the regeneration of the parent amine. However, in complex syntheses, the newly formed guanidine group itself may be protected with other orthogonal protecting groups to modulate its reactivity in subsequent steps.
Common protecting groups for guanidines include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and tosyl (Ts) groups. The selection of these protecting groups allows for their removal under specific conditions without affecting other sensitive functionalities in the molecule. For instance, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. This orthogonal strategy is crucial in multistep synthesis. creative-peptides.comorganic-chemistry.org
In rare instances where the regeneration of the amine from the guanidine is desired, harsh reductive cleavage conditions, such as using sodium in liquid ammonia, have been reported. rsc.org However, these conditions are not considered standard deprotection methods due to their lack of chemoselectivity.
| Guanidine Protecting Group | Deprotection Reagent | Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | DCM, room temperature | reddit.com |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Methanol, room temperature | creative-peptides.com |
| p-Toluenesulfonyl (Tos) | Sodium in liquid ammonia | -78 °C | creative-peptides.com |
Contributions to Complex Molecule Synthesis
The guanidine moiety is a prominent feature in a number of complex and biologically significant natural products. Ethyl carbamimidate hydrochloride, as a reliable source for this functional group, has contributed to the synthesis of these intricate molecules and the preparation of versatile synthetic intermediates.
Total Synthesis of Natural Products
The guanidinium group is a key structural component of several potent neurotoxins, such as saxitoxin (B1146349) and tetrodotoxin (B1210768). nih.govnih.gov The total synthesis of these molecules is a formidable challenge in organic chemistry, and the introduction of the guanidine functionality is a critical step. While specific documented examples detailing the use of ethyl carbamimidate hydrochloride in the total synthesis of these particular natural products can be difficult to pinpoint in readily available literature, it represents a fundamental building block for such targets. The strategies employed in the syntheses of saxitoxin and tetrodotoxin often involve the construction of the guanidine moiety at a late stage from a suitable amine precursor, a transformation for which ethyl carbamimidate hydrochloride is a viable reagent. illinois.edunii.ac.jpresearchgate.netchemistryviews.org
Preparation of Advanced Synthetic Intermediates
Ethyl carbamimidate hydrochloride and the resulting guanidine derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which serve as advanced intermediates in drug discovery and materials science.
Pyrimidines: Guanidines are classical precursors in the synthesis of pyrimidine rings. bu.edu.eg They can be condensed with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine core, which is a ubiquitous scaffold in medicinal chemistry. nih.govkyushu-u.ac.jpnih.gov
2-Aminoimidazoles: The reaction of guanidines with α-haloketones is a common method for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov This class of compounds is found in a number of marine natural products with interesting biological activities. nih.gov
The use of ethyl carbamimidate hydrochloride to first form a monosubstituted guanidine, which is then used in these cyclization reactions, allows for the introduction of diversity into the resulting heterocyclic products.
Synthesis and Reactivity of Ethyl Carbamimidate Hydrochloride Derivatives and Analogs
N-Substituted Ethyl Carbamimidate Hydrochlorides
N-substituted carbamimidates, also known as amidines, are compounds where one or more hydrogen atoms on the nitrogen atoms of the parent carbamimidate are replaced by other functional groups, such as alkyl or aryl moieties.
Synthesis and Structural Characterization
The primary route to N-substituted ethyl carbamimidate hydrochlorides involves a two-step process starting with the classic Pinner reaction. wikipedia.org In the first step, a nitrile (in this context, cyanamide (B42294) or a related precursor) is treated with anhydrous ethanol (B145695) in the presence of hydrogen chloride gas to form the ethyl carbamimidate hydrochloride salt, also known as a Pinner salt. nih.govorganic-chemistry.org
Step 1: Formation of the Pinner Salt
In the second step, this intermediate imidate salt is reacted with a primary or secondary amine to yield the corresponding N-substituted amidine hydrochloride. wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic imine carbon, followed by the elimination of ethanol.
Step 2: Amination to Form N-Substituted Amidine
Alternative methods involve the activation of amines with a strong base (like butyl lithium) to make them sufficiently nucleophilic to add directly to nitriles, providing a pathway to a range of N-substituted amidines. core.ac.uknih.gov More specialized syntheses, such as the cleavage of oxadiazolone heterocycles by weakly basic nucleophiles, have also been developed to generate N'-substituted amidines. osi.lv
Structural characterization of these derivatives is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm their molecular weight and structure.
Reactivity Profiles Compared to Parent Compound
The introduction of N-substituents significantly alters the reactivity of the carbamimidate core compared to the parent ethyl carbamimidate hydrochloride. The nature of the substituent (alkyl vs. aryl, electron-donating vs. electron-withdrawing) plays a crucial role.
Basicity: Alkyl groups are electron-donating and increase the basicity of the nitrogen atoms, making the N-alkylated amidine a stronger base than the parent compound. Conversely, electron-withdrawing aryl groups decrease the basicity.
Electrophilicity: The electrophilicity of the central carbon atom is also modulated. Electron-donating groups on the nitrogen decrease the carbon's electrophilicity, making it less susceptible to nucleophilic attack. Electron-withdrawing groups have the opposite effect, enhancing reactivity. nih.gov
Steric Hindrance: Bulky N-substituents can sterically hinder the approach of nucleophiles to the central carbon, slowing down reaction rates compared to the less hindered parent compound.
These modifications in reactivity are leveraged in the synthesis of various heterocyclic compounds, where the reaction pathway and product formation can be directed by the choice of the N-substituent.
Table 1: Predicted Impact of N-Substituents on Reactivity
| Substituent (R in R-NH) | Electronic Effect | Steric Effect | Predicted Basicity | Predicted Electrophilicity of Carbonyl Carbon |
|---|---|---|---|---|
| -H (Parent Compound) | Neutral | Low | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Low | Increased | Decreased |
| -CH(CH₃)₂ (Isopropyl) | Electron-Donating | Medium | Increased | Decreased |
| -C₆H₅ (Phenyl) | Electron-Withdrawing (Inductive), Resonant | Medium | Decreased | Increased |
| -C₆H₄-NO₂ (p-Nitrophenyl) | Strongly Electron-Withdrawing | Medium | Significantly Decreased | Significantly Increased |
O-Substituted Ethyl Carbamimidate Analogs
Analogs of ethyl carbamimidate can be synthesized where the ethyl group of the alkoxy moiety is replaced by other organic groups. These variations are most commonly achieved through the Pinner reaction.
Impact on Reactivity and Selectivity
The nature of the O-alkyl or O-aryl group has a profound impact on the reactivity and stability of the carbamimidate analog.
Leaving Group Ability: The alkoxy group (-OR) functions as a leaving group in subsequent reactions, such as the formation of amidines. The stability of the corresponding alcohol (R-OH) determines its effectiveness as a leaving group. Groups that form more stable alcohols are better leaving groups, enhancing the reactivity of the imidate salt.
Steric Effects: As with N-substituents, the size of the alkoxy group can influence reaction rates. Larger, bulkier alkoxy groups can impede the approach of nucleophiles, leading to slower reactions and, in some cases, different product selectivity.
Electronic Effects: Electron-withdrawing groups in the R moiety can increase the electrophilicity of the imidate carbon, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. The reactivity of surface alkoxy species has been a subject of detailed study, particularly in heterogeneous catalysis. nih.gov
Table 2: Pinner Reaction Yields with Various Alcohols
| Alcohol (R-OH) | Nitrile | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Methanol | Acetonitrile | TMSOTf, rt, 65h | Good | researchgate.net |
| Ethanol | Acetonitrile | TMSOTf, rt, 65h | Good | researchgate.net |
| Benzyl Alcohol | Acetonitrile | TMSOTf, rt, 65h | Good | researchgate.net |
| Cyclohexanol (Secondary) | Acetonitrile | TMSOTf, rt, 65h | Poor | researchgate.net |
| 1-Methylcyclohexanol (Tertiary) | Acetonitrile | TMSOTf, rt, 65h | No Product | researchgate.net |
Carbamimidate Derivatives with Extended Conjugation
The synthesis of carbamimidate derivatives where the core structure is part of a larger, conjugated π-system allows for the creation of molecules with unique electronic and photophysical properties. These compounds are often built upon an O-aryl carbamate (B1207046) scaffold.
Modern synthetic methods are essential for constructing these complex molecules. Two powerful strategies are the Directed ortho-Metalation (DoM) and the Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation (DoM): The O-carbamate group is one of the most powerful Directed Metalation Groups (DMGs). nih.govuwindsor.ca In this strategy, an aryl O-carbamate is treated with a strong organolithium base. The carbamate group directs the deprotonation (lithiation) to the adjacent ortho position on the aromatic ring. acs.orgresearchgate.net This lithiated intermediate can then react with a wide variety of electrophiles to introduce new substituents, effectively building a conjugated system. This method has been successfully applied on both solid supports and in solution-phase chemistry. acs.orgnih.gov
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for linking aromatic rings to form biaryl structures. gre.ac.ukgoogle.com Aryl carbamates can be used as coupling partners in Suzuki-Miyaura reactions. nih.gov For instance, an aryl halide containing a carbamate group can be coupled with an arylboronic acid, or vice-versa, to generate biphenyl (B1667301) carbamate derivatives. This method provides a versatile route to extend conjugation by linking multiple aromatic systems. researchgate.netacs.org
These advanced synthetic techniques enable the precise construction of complex carbamimidate derivatives with extended conjugation, which are valuable in materials science and medicinal chemistry.
Synthesis and Spectroscopic Characterization
The primary route to ethyl carbamimidate hydrochloride and its analogs is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol, in this case, ethanol, in the presence of anhydrous hydrogen chloride. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by ethanol. The resulting product is an imino ester salt, also known as a Pinner salt. The general scheme for the synthesis of ethyl carbamimidate hydrochloride is as follows:
Reaction Scheme: NC-NH2 + CH3CH2OH + HCl → [H2N-C(=NH2+)-OCH2CH3]Cl-
Variations of this method can be employed to synthesize a range of N-substituted and O-alkyl analogs. For instance, the use of substituted amines or different alcohols allows for the introduction of various functional groups, leading to a diverse library of carbamimidate derivatives. The reaction conditions, such as temperature and solvent, can be optimized to improve yields and purity.
The characterization of these compounds relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data:
¹H NMR Spectroscopy: The proton NMR spectrum of ethyl carbamimidate hydrochloride would be expected to show characteristic signals for the ethyl group, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons attached to the nitrogen atoms would appear as broad singlets, and their chemical shifts would be influenced by the solvent and concentration. For N-substituted derivatives, the signals corresponding to the substituent protons would also be present.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton. The most downfield signal would correspond to the imino carbon due to its bonding to two electronegative nitrogen atoms and an oxygen atom. The carbons of the ethyl group would appear in the upfield region. The chemical shift of the imino carbon is particularly sensitive to the nature of the substituents on the nitrogen and oxygen atoms.
Infrared (IR) Spectroscopy: The IR spectrum of ethyl carbamimidate hydrochloride would be characterized by strong absorption bands corresponding to the C=N double bond stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations would appear as broad bands in the region of 3100-3400 cm⁻¹. The C-O single bond stretching would also be observable.
Interactive Data Table: Predicted Spectroscopic Data for Ethyl Carbamimidate Hydrochloride
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Triplet | -CH₃ |
| ¹H | ~4.2 | Quartet | -O-CH₂- |
| ¹H | Broad | Singlet | -NH₂ |
| ¹³C | ~14 | - | -CH₃ |
| ¹³C | ~65 | - | -O-CH₂- |
| ¹³C | ~165 | - | C=N |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Electronic Effects on Chemical Behavior
The reactivity of ethyl carbamimidate hydrochloride and its derivatives is significantly influenced by the electronic nature of the substituents attached to the carbamimidate core. These electronic effects can be understood by considering their impact on the stability of intermediates and transition states in various reactions.
The Pinner reaction itself is a prime example of electronic effects at play. The presence of electron-withdrawing groups on the starting nitrile enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol. This generally leads to faster reaction rates. Conversely, electron-donating groups on the nitrile can decrease the reaction rate.
This relationship can be quantified using the Hammett equation, which relates the reaction rate constants of a series of substituted reactants to the electronic properties of the substituents. A Hammett plot for the Pinner reaction of substituted benzonitriles with ethanol would typically show a positive rho (ρ) value, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize the buildup of negative charge in the transition state. For instance, a study on the hydration of para-substituted benzonitriles, a reaction mechanistically related to the Pinner reaction, revealed a positive slope in the Hammett plot, confirming that electron-withdrawing groups facilitate the nucleophilic attack on the nitrile carbon. researchgate.net
The chemical behavior of the resulting ethyl carbamimidate hydrochloride derivatives is also governed by electronic effects. The imidate functionality possesses both electrophilic and nucleophilic centers. rsc.org The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. The electron density at these centers, and thus their reactivity, is modulated by the substituents.
For example, in the hydrolysis of imidates, the rate of reaction is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the nitrogen or oxygen atoms can increase the electrophilicity of the imino carbon, making it more prone to attack by water.
Interactive Data Table: Expected Influence of Substituents on the Reactivity of Ethyl Carbamimidate Derivatives
| Substituent Type (on N or O) | Electronic Effect | Effect on Electrophilicity of C=N Carbon | Predicted Effect on Reaction Rate with Nucleophiles |
| Electron-withdrawing (e.g., -NO₂, -CN) | -I, -M | Increased | Increased |
| Electron-donating (e.g., -OCH₃, -CH₃) | +I, +M | Decreased | Decreased |
Analytical Chemistry and Advanced Characterization Methodologies for Ethyl Carbamimidate Hydrochloride
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating ethyl carbamimidate hydrochloride from impurities, starting materials, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile, polar compounds like ethyl carbamimidate hydrochloride. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. Due to its ionic nature, ion-pairing agents may be added to the mobile phase to improve peak shape and retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Purity analysis is typically performed using a UV detector, as the carbamimidate functional group is expected to have some absorbance in the low UV region (around 200-220 nm). A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can also be used if the chromophore is weak. Method validation would be conducted according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity. epa.gov
Table 1: Illustrative HPLC Parameters for Purity Assessment of Ethyl Carbamimidate Hydrochloride
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolved in Mobile Phase A |
Gas Chromatography (GC) is the standard method for analyzing volatile and semi-volatile organic compounds. asianpubs.org As ethyl carbamimidate hydrochloride is a salt, it is non-volatile and cannot be directly analyzed by GC without derivatization. However, GC is an invaluable tool for identifying and quantifying volatile impurities, residual solvents from the synthesis process, or volatile degradation products. ispub.comshimadzu.com
Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the preferred technique for this analysis. orientjchem.org In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This approach prevents the non-volatile salt from contaminating the GC inlet and column. For confirmation of impurity identity, a mass spectrometer (MS) is used as the detector (GC-MS). who.intnih.gov
Table 2: Typical Headspace GC Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of ethyl carbamimidate hydrochloride, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules in solution. researchgate.netjchps.com Both ¹H NMR and ¹³C NMR spectra provide critical information about the carbon-hydrogen framework of ethyl carbamimidate hydrochloride.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the nitrogen atoms (NH₂) would likely appear as broad signals that can exchange with deuterium (B1214612) when D₂O is added. hmdb.cahmdb.ca
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The ethyl group will display two signals, one for the CH₃ carbon and one for the CH₂ carbon. The carbamimidate carbon (C=N) will appear further downfield. nih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to confirm the connectivity between protons and carbons. rsc.orgcore.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl Carbamimidate Hydrochloride
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₃ | ~1.3 | Triplet |
| -O-CH₂- | ~4.2 | Quartet | |
| -NH₂ | 5.0 - 9.0 | Broad Singlet | |
| ¹³C | -CH₃ | ~14 | - |
| -O-CH₂- | ~65 | - | |
| C=N | ~165 | - |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. kurouskilab.com
Infrared (IR) Spectroscopy: FTIR analysis reveals the presence of key bonds by measuring the absorption of infrared radiation. mdpi.comnih.gov For ethyl carbamimidate hydrochloride, the IR spectrum would be expected to show strong absorptions corresponding to N-H stretching (typically a broad band around 3100-3300 cm⁻¹), C-H stretching of the ethyl group (around 2850-3000 cm⁻¹), a strong C=N stretching vibration (around 1640-1690 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). researchgate.netlibretexts.org
Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by measuring inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C=N double bond should give a strong Raman signal. This technique can be useful for analyzing samples in aqueous solution and for studying polymorphism in the solid state. nih.govnih.gov
Table 4: Characteristic Vibrational Frequencies for Ethyl Carbamimidate Hydrochloride
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H | Stretch | 3100 - 3300 (Broad) | Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C=N | Stretch | 1640 - 1690 | Strong |
| N-H | Bend | 1550 - 1650 | Moderate |
| C-O | Stretch | 1050 - 1150 | Weak |
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net
For ethyl carbamimidate hydrochloride, the analysis would focus on the ethyl carbamimidate cation [C₃H₈N₂O]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass of this molecular ion, allowing for the confirmation of its elemental composition.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation provides structural clues. chemguide.co.uk Common fragmentation pathways for the ethyl carbamimidate cation would include:
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion.
Loss of an ethyl radical (•CH₂CH₃): Leading to a prominent fragment.
Loss of neutral molecules: Such as ethylene (B1197577) (C₂H₄) via McLafferty rearrangement or ammonia (B1221849) (NH₃). libretexts.orgwhitman.edu
Table 5: Predicted Mass Spectrometry Fragments for the Ethyl Carbamimidate Cation ([C₃H₈N₂O]⁺)
| m/z Value (Nominal) | Possible Fragment Identity | Neutral Loss |
| 88 | [C₃H₈N₂O]⁺ | Molecular Ion |
| 73 | [C₂H₅N₂O]⁺ | •CH₃ |
| 60 | [CH₄N₂O]⁺ | C₂H₄ |
| 59 | [C₂H₃N₂O]⁺ | •CH₂CH₃ |
| 43 | [CH₃N₂]⁺ | •OCH₂CH₃ |
| 29 | [CH₃CH₂]⁺ | CHN₂O |
Advanced Detection and Quantification Methods
Advanced analytical methodologies are essential for the selective and sensitive quantification of ethyl carbamimidate hydrochloride in various matrices. Given its chemical structure, which includes a primary amine functional group, several advanced detection techniques can be employed, often requiring derivatization to enhance detectability.
Fluorescence Detection in HPLC (HPLC-FLD) after Derivatization
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a powerful technique for quantifying trace amounts of analytes. However, since ethyl carbamimidate hydrochloride is not naturally fluorescent, a pre- or post-column derivatization step is necessary to introduce a fluorophore to the molecule. This process involves reacting the primary amine group of ethyl carbamimidate with a fluorogenic reagent. nih.govthermofisher.com The resulting derivative exhibits strong fluorescence, allowing for highly sensitive and selective detection. nih.gov Several reagents are commonly used for the derivatization of primary amines. thermofisher.com
Key derivatizing agents applicable to primary amines like ethyl carbamimidate include:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) at an alkaline pH to form highly fluorescent isoindole derivatives. niscpr.res.inresearchgate.net The reaction is fast, often completed within minutes at room temperature, making it suitable for automated pre-column derivatization. niscpr.res.innih.gov However, the stability of the OPA derivatives can be a limitation, sometimes requiring immediate analysis after derivatization. chromforum.orgnih.gov
Fluorescamine (B152294): This reagent also reacts quickly with primary amines to yield fluorescent pyrrolidinone products. thermofisher.comsigmaaldrich.com A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and any excess is hydrolyzed into non-fluorescent products, resulting in low background signals. thermofisher.comsigmaaldrich.com The reaction is typically completed in seconds to minutes.
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): Dansyl chloride reacts with primary amines under alkaline conditions to form stable, fluorescent dansylamides. nih.govnih.gov The derivatization reaction is robust but may require longer reaction times (e.g., 30-60 minutes) and sometimes elevated temperatures. nih.govrsc.org The resulting derivatives are well-suited for reversed-phase HPLC. nih.gov
The choice of derivatization reagent depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Automation of the derivatization process is often employed to ensure high reproducibility. niscpr.res.in
| Derivatizing Agent | Common Reaction Conditions | Typical Excitation (λex) | Typical Emission (λem) | Key Characteristics |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Alkaline pH (9-10), presence of a thiol, room temperature, 1-5 min reaction. niscpr.res.innih.gov | ~340-350 nm niscpr.res.innih.gov | ~450-455 nm niscpr.res.in | Fast reaction, suitable for automation; derivatives may have limited stability. nih.gov |
| Fluorescamine | Alkaline pH (9-10), aqueous buffer, room temperature, rapid reaction. nih.govsigmaaldrich.com | ~390 nm | ~475 nm | Reagent is non-fluorescent, leading to low background signal. thermofisher.com |
| Dansyl Chloride (DNS-Cl) | Alkaline pH (9.5-11), 30-60 min reaction, may require heat (e.g., 40-60°C). nih.govnih.govrsc.org | ~330-350 nm | ~510-540 nm | Forms highly stable derivatives; reagent itself is fluorescent. nih.govrsc.org |
Tandem Mass Spectrometry (MS-MS) for Enhanced Sensitivity and Specificity
Tandem mass spectrometry (MS-MS) offers exceptional specificity and sensitivity for the analysis of organic compounds, including ethyl carbamimidate. wikipedia.org This technique involves multiple stages of mass analysis, typically including the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. nationalmaglab.org This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, allowing for accurate quantification at very low levels.
For the analysis of ethyl carbamimidate hydrochloride, the molecule would first be ionized, typically forming a protonated molecular ion [M+H]⁺ in the mass spectrometer's source. In the first stage of the tandem MS analysis (MS1), this parent ion would be isolated from all other ions. Subsequently, the isolated parent ion is fragmented through collision-induced dissociation (CID). wikipedia.org The resulting characteristic fragment ions are then detected in the second stage of mass analysis (MS2).
While specific experimental fragmentation data for ethyl carbamimidate is not widely published, a theoretical fragmentation pathway for the protonated molecule (C₃H₉N₂O⁺, m/z 89.07) can be proposed based on its structure and general fragmentation rules for aliphatic amines and esters:
α-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. whitman.edulibretexts.org
Neutral Loss: The molecule could lose small, stable neutral molecules such as ammonia (NH₃), water (H₂O, after rearrangement), or ethanol (B145695) (C₂H₅OH).
Ester/Imidate Fragmentation: Cleavage could occur around the C-O bond, typical for esters and related functional groups.
Monitoring a specific transition from a selected parent ion to a unique fragment ion provides a high degree of certainty in identification and quantification.
| Parameter | Description | Application to Ethyl Carbamimidate Analysis |
|---|---|---|
| Parent Ion (MS1) | The ionized molecule selected for fragmentation. | Protonated ethyl carbamimidate, [C₃H₈N₂O + H]⁺, m/z ≈ 89.07 |
| Fragmentation | The process of breaking the parent ion into smaller, characteristic fragment ions (product ions). nationalmaglab.org | Collision-Induced Dissociation (CID) would be used to generate fragments. |
| Product Ions (MS2) | The fragment ions detected after fragmentation. nationalmaglab.org | Hypothetical fragments could include loss of ethanol (-46 Da), loss of ammonia (-17 Da), or other specific structural fragments. |
| MRM Transition | The specific parent ion → product ion pair monitored for quantification. | A transition such as 89.07 → [Fragment m/z] would be used for selective and sensitive detection. |
Theoretical and Computational Studies on Ethyl Carbamimidate Hydrochloride
Electronic Structure Calculations
The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure calculations for the cation of ethyl carbamimidate hydrochloride, specifically ethyl N-[amino(iminio)methyl]carbamate, reveal key features of its bonding and reactivity.
A Natural Population Analysis (NPA) provides a method for calculating the distribution of electron density among the atoms in a molecule. For the ethyl N-[amino(iminio)methyl]carbamate cation, this analysis shows that the positive charge is not localized on a single atom but is substantially delocalized over the central C1 and the three nitrogen atoms (N1, N2, N3). dntb.gov.ua
The analysis indicates that while the C1 and C2 atoms carry a positive charge, all nitrogen atoms possess a negative charge. dntb.gov.ua The degree of negative charge follows the order N1 > N2 > N3. dntb.gov.ua This charge delocalization is a stabilizing feature. Further analysis of the natural bonding orbitals (NBOs) confirms significant electron delocalization around the C1 and C2 atoms. The hybrid composition of the C1–N1, C1–N2, C1–N3, and C2–N3 bonds shows an average of 35.0% s-character and 67.5% p-character, which is very close to the ideal composition for sp² hybridization. dntb.gov.ua This sp² character is indicative of the planar geometry and electron delocalization within this part of the cation. dntb.gov.ua
Table 1: Natural Population Analysis Charges
| Atom | Charge (a.u.) |
| C1 | Positive |
| N1 | Negative |
| N2 | Negative |
| N3 | Negative |
| C2 | Positive |
Note: This table summarizes the qualitative charge distribution as described in the literature. dntb.gov.ua The analysis reveals the delocalization of the positive charge, with all nitrogen atoms carrying a net negative charge.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. nih.gov It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). nih.gov
In the context of the ethyl N-[amino(iminio)methyl]carbamate cation, MEP analysis has been employed to understand the intermolecular interactions within its crystal structure. dntb.gov.ua Such maps provide direct insight into how the cation interacts with the accompanying chloride anions and water molecules, particularly highlighting the charge-assisted hydrogen bonds that are crucial to its crystal packing. dntb.gov.ua
Conformational Analysis and Stability
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds.
For the ethyl N-[amino(iminio)methyl]carbamate cation, a key area of conformational flexibility is the rotation around the C2–O2 bond, which dictates the orientation of the ethyl group. Theoretical calculations performed via a relaxed potential energy scan, systematically rotating the C2–O2–C3–C4 torsion angle, have determined the most stable conformation in the gas phase. dntb.gov.ua
The energy profile from these calculations shows that the cation has its lowest energy when the C2–O2–C3–C4 torsion angle is approximately 180°. dntb.gov.ua This corresponds to an all-trans conformation, where the ethyl group is nearly co-planar with the rest of the molecule. The energy gradually increases to a maximum at a torsion angle of about 0° due to steric hindrance. dntb.gov.ua Interestingly, in the crystal structure of the hemi-hydrate dichloride salt, the asymmetric unit contains two independent cations which exhibit different conformations. One cation is in the low-energy all-trans state (torsion angle of 176.85°), while the other adopts a higher-energy –syn-clinal conformation (torsion angle of –81.29°), demonstrating the influence of crystal packing forces on molecular geometry. dntb.gov.ua
Table 2: Conformational Data of Ethyl N-[amino(iminio)methyl]carbamate Cation
| Conformation | C2–O2–C3–C4 Torsion Angle | Relative Energy | Occurrence |
| All-trans | ~180° | Lowest | Calculated global minimum; found in one of the two cations in the crystal structure. dntb.gov.ua |
| –syn-clinal | –81.29° | Higher | Found in the second cation in the crystal structure. dntb.gov.ua |
| Eclipsed | ~0° | Highest | Calculated energy maximum (transition state). dntb.gov.ua |
The specific arrangement of atoms in the ethyl N-[amino(iminio)methyl]carbamate cation allows for the formation of internal, stabilizing interactions. A significant feature identified in computational and crystallographic studies is the presence of an intramolecular N–H···O hydrogen bond. dntb.gov.ua
Reaction Mechanism Modeling
Computational modeling is frequently used to elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. While theoretical studies have been conducted on the reaction mechanisms of related compounds like ethylenediamine carbamate (B1207046) and other ethyl carbamate derivatives, specific computational modeling of reaction mechanisms involving ethyl carbamimidate hydrochloride is not extensively detailed in the available literature. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research on similar systems often focuses on formation pathways from precursors like urea (B33335) and ethanol (B145695) or thermal decomposition reactions. researchgate.netwikipedia.orgnih.gov
Transition State Analysis for Key Transformations
No published studies detailing the transition state analysis for chemical transformations involving ethyl carbamimidate hydrochloride were found. Such analyses would typically involve quantum mechanical calculations to identify the geometry and energy of transition states in reactions such as its formation, hydrolysis, or other chemical conversions. This would provide insight into the reaction mechanisms at a molecular level.
Energetics and Kinetics of Reaction Pathways
There is no available research on the energetics and kinetics of reaction pathways for ethyl carbamimidate hydrochloride. A computational investigation in this area would calculate the activation energies and reaction rate constants, offering a quantitative understanding of the speed and feasibility of its reactions. This information is crucial for predicting the behavior of the compound under various conditions.
Spectroscopic Property Prediction
While computational methods are frequently used to predict spectroscopic properties, specific studies on ethyl carbamimidate hydrochloride are not present in the searched literature.
Vibrational Frequency Calculations
No theoretical vibrational frequency calculations for ethyl carbamimidate hydrochloride have been reported. Such calculations, typically using methods like Density Functional Theory (DFT), would predict the infrared (IR) and Raman spectra of the molecule. This would be valuable for identifying the compound and understanding its molecular vibrations.
NMR Chemical Shift Predictions
There are no published predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl carbamimidate hydrochloride. Computational predictions of ¹H and ¹³C NMR spectra are instrumental in the structural elucidation of chemical compounds.
Preclinical Investigations of Biological Activity of Ethyl Carbamimidate Hydrochloride and Its Derivatives
Antimicrobial Properties
Derivatives of ethyl carbamimidate have demonstrated notable efficacy against a variety of bacterial and fungal pathogens in laboratory settings.
In vitro Efficacy Against Bacterial Strains
The antibacterial potential of carbamate (B1207046) derivatives has been primarily investigated through their ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.
One area of focus has been on derivatives of ethyl N-(2-phenethyl) carbamate. Studies have shown that these compounds can inhibit biofilm formation in several medically relevant bacterial strains. For instance, at a concentration of 200 μM, one such derivative inhibited biofilm formation by 68.1% in methicillin-resistant Staphylococcus aureus (MRSA), 52.0% in multi-drug resistant Acinetobacter baumannii (MDRAB), and 40.8% in Escherichia coli. ku.edu Further optimization of this scaffold led to the identification of analogues with even greater potency against MRSA biofilms, with IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) as low as 4.70 μM. ku.edu
Other research has explored carbamates derived from naphthofurans, which have shown promising activity against Gram-negative bacteria such as Vibrio cholerae and E. coli. jocpr.com
Table 1: In vitro Antibacterial Activity of Selected Carbamate Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Efficacy Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Ethyl N-(2-phenethyl) carbamate analogue | Methicillin-resistant S. aureus (MRSA) | % Inhibition (at 200 μM) | 68.1% | ku.edu |
| Ethyl N-(2-phenethyl) carbamate analogue | Multi-drug resistant A. baumannii (MDRAB) | % Inhibition (at 200 μM) | 52.0% | ku.edu |
| Ethyl N-(2-phenethyl) carbamate analogue | Escherichia coli | % Inhibition (at 200 μM) | 40.8% | ku.edu |
| Optimized (−)-menthyl carbamate analogue | Methicillin-resistant S. aureus (MRSA) | IC₅₀ | 4.70 μM | ku.edu |
In vitro Efficacy Against Fungal Strains
The antifungal properties of carbamate derivatives have also been a subject of investigation, particularly against plant-pathogenic fungi. A study evaluating a series of N-aryl carbamate derivatives against seven different fungal pathogens found that many of the compounds exhibited significant antifungal activity. nih.gov
For example, certain derivatives showed potent inhibition against Fusarium graminearum, with an EC₅₀ value (the concentration that inhibits 50% of the fungal growth) of 12.50 μg/mL. Another compound was identified as a promising candidate against Fusarium oxysporum, with an EC₅₀ of 16.65 μg/mL. nih.gov Several of the tested compounds exhibited broad-spectrum activity, with inhibition rates exceeding 70% at a concentration of 50 μg/mL against fungi such as Botrytis cinerea and Magnaporthe grisea. nih.gov Carbamates derived from naphthofurans have also been screened for activity against fungal species like Aspergillus niger and Cladosporium oxysporum. jocpr.com
Table 2: In vitro Antifungal Activity of N-Aryl Carbamate Derivatives
| Compound | Fungal Strain | Efficacy Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Compound 1af | Fusarium graminearum | EC₅₀ | 12.50 μg/mL | nih.gov |
| Compound 1z | Fusarium oxysporum | EC₅₀ | 16.65 μg/mL | nih.gov |
Enzyme Inhibition Studies
While specific enzyme inhibition studies on imidoesters like ethyl carbamimidate are not extensively documented, the related carbamate class of compounds is well-known for its potent enzyme-inhibiting properties. nih.gov Carbamates are recognized as effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net The mechanism of inhibition involves the formation of a reversible enzyme-inhibitor complex, followed by a carbamylation step that inactivates the enzyme. researchgate.net
Research has demonstrated that certain synthesized carbamate derivatives can inhibit AChE with Ki values (inhibition constants) in the low nanomolar range (0.209–0.291 nM). nih.gov These compounds also show effective inhibition of human carbonic anhydrase (hCA) isoenzymes I and II, with Ki values ranging from 4.49 to 7.66 nM. nih.gov
Separately, studies have investigated the enzymatic metabolism of ethyl carbamate itself, identifying esterases and cytochrome P450 as key enzyme systems involved in its breakdown. nih.gov
Receptor Binding Affinity
Investigations into the receptor binding affinity of carbamate derivatives have revealed specific interactions with neuronal receptors. A series of carbamate analogues of morphinan (B1239233) were synthesized and evaluated for their binding affinity at μ, δ, and κ opioid receptors. nih.gov
The studies found that phenyl carbamate derivatives, in particular, showed high binding affinity for the κ-opioid receptor, with Ki values as low as 0.046 nM, and for the μ-opioid receptor with Ki values of 0.11 nM. nih.gov While the binding affinities of many carbamate-derived opioids were generally lower than their phenol (B47542) precursors, the results indicate that the carbamate structure can be modulated to achieve high affinity and selectivity for specific opioid receptor subtypes. nih.gov Other studies have investigated the binding characteristics of carbamate esters at the nicotine (B1678760) receptor, identifying both potent agonists and antagonists. nih.gov Additionally, certain carbamate derivatives have been studied for their potential to bind to RNA structures. acs.org
Table 3: Opioid Receptor Binding Affinity of Morphinan Carbamate Analogues
| Compound Derivative | Receptor Type | Binding Affinity (Ki) | Reference(s) |
|---|---|---|---|
| Phenyl carbamate derivative 2d | κ (kappa) | 0.046 nM | nih.gov |
| Phenyl carbamate derivative 3d | κ (kappa) | 0.051 nM | nih.gov |
| Phenyl carbamate derivative 2d | μ (mu) | 0.11 nM | nih.gov |
Cellular Uptake and Distribution Mechanisms (in research models)
Understanding how a compound enters and distributes within cells is crucial for evaluating its biological activity. Research using human liver cancer (HepG2) cells has provided the first demonstration that ethyl carbamate can be absorbed and accumulated by cells. researchgate.net
In this research model, a method based on Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF-MS) was established to quantify the concentration of ethyl carbamate both inside the cells and in the surrounding extracellular matrix. The study confirmed that ethyl carbamate is taken up by HepG2 cells, and the kinetics of its intracellular accumulation were found to be consistent with observed effects on cell viability. researchgate.net While the precise transport mechanisms (e.g., passive diffusion, active transport) were not fully elucidated, this model provides a foundational understanding of the cellular pharmacokinetics of ethyl carbamate, which can inform studies on related derivatives. researchgate.netnih.gov The presence of a carbonyl group in ethyl carbamate and its derivatives makes them electrophilic and highly reactive towards cellular nucleophiles, which is a key factor in their biological interactions once inside the cell. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Ethyl Carbamimidate Hydrochloride
Development of Novel Synthetic Methodologies
The classical synthesis of ethyl carbamimidate hydrochloride, often achieved through variations of the Pinner reaction involving the reaction of ethanol (B145695) with cyanamide (B42294) in the presence of hydrogen chloride, is well-established. However, future research is anticipated to focus on developing more sustainable, efficient, and versatile synthetic routes.
Key Research Thrusts:
Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents to minimize the environmental impact of the synthesis.
Catalytic Routes: Investigation into catalytic methods that can reduce the reliance on stoichiometric reagents and potentially offer milder reaction conditions. This could involve screening various Lewis and Brønsted acids to improve yield and purity.
Flow Chemistry: The adaptation of synthetic procedures to continuous flow reactors could offer enhanced control over reaction parameters, improve safety, and allow for easier scalability.
Alternative Starting Materials: Research into alternative, readily available precursors beyond cyanamide could broaden the accessibility and economic viability of ethyl carbamimidate hydrochloride production.
| Synthetic Focus Area | Potential Advantages |
| Green Chemistry | Reduced environmental footprint, safer processes |
| Catalytic Methods | Higher efficiency, milder conditions, less waste |
| Flow Chemistry | Improved control, scalability, and safety |
| Alternative Precursors | Increased accessibility, potentially lower cost |
Exploration of New Catalytic Applications
The structural attributes of ethyl carbamimidate hydrochloride, particularly its potential to act as a ligand or a precursor to catalytically active species, remain largely unexplored. Future investigations may unveil novel catalytic applications for this compound and its derivatives.
Emerging Research Avenues:
Ligand Synthesis: The nitrogen atoms in the carbamimidate group could serve as coordination sites for metal centers. Research could focus on synthesizing novel ligands for transition metal catalysis, potentially influencing the selectivity and activity of reactions such as cross-coupling, hydrogenation, or polymerization.
Organocatalysis: Derivatives of ethyl carbamimidate could be designed to function as organocatalysts, particularly in reactions that benefit from hydrogen bonding interactions or activation of substrates through protonation.
Precursor to Heterocycles: As a building block, it can be used to synthesize various heterocyclic compounds which themselves can be potent catalysts in a variety of organic transformations.
Integration into Advanced Materials Science
The integration of specific functional groups into polymers and other materials can impart unique properties. The carbamimidate moiety is a candidate for such functionalization, opening avenues for new material design.
Prospective Research Directions:
Polymer Modification: Ethyl carbamimidate hydrochloride could be used as a reagent to modify the surface of existing polymers, introducing functional groups that can alter properties like hydrophilicity, adhesion, or biocompatibility.
Monomer Synthesis: The development of novel monomers derived from ethyl carbamimidate could lead to the creation of new classes of polymers with unique thermal, mechanical, or conductive properties. The carbamate-like structure could be a precursor to polyurethane-type materials. wikipedia.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the molecule could be exploited in the design of self-assembling systems and supramolecular polymers, leading to the development of "smart" materials that respond to external stimuli.
Targeted Applications in Pharmaceutical and Agrochemical Design
While direct applications are not yet established, ethyl carbamimidate hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The carbamate (B1207046) group is a key structural motif in many approved drugs and is widely represented in agricultural chemicals. nih.govresearchgate.net
Future Research in Bioactive Compound Synthesis:
Scaffold for Drug Discovery: The compound can be used as a starting material for the combinatorial synthesis of libraries of compounds to be screened for various biological activities. Its structure is a precursor to guanidine-containing and other nitrogen-rich heterocyclic systems, which are prevalent in many pharmaceuticals.
Prodrug Strategies: The carbamate functionality is a well-known feature in the design of prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients. nih.govacs.org Future work could explore derivatives of ethyl carbamimidate for such applications.
Agrochemical Intermediates: The carbamate structure is fundamental to a class of pesticides. inchem.orgwho.int Research is likely to continue using ethyl carbamimidate hydrochloride as an intermediate in the synthesis of novel, more effective, and potentially safer herbicides, fungicides, and insecticides. nih.gov
| Application Area | Research Focus |
| Pharmaceutical Design | Synthesis of heterocyclic scaffolds, combinatorial libraries |
| Prodrug Development | Modification to enhance drug delivery and stability |
| Agrochemical Synthesis | Creation of new pesticides with improved efficacy |
Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the structural and electronic properties of ethyl carbamimidate hydrochloride is crucial for predicting its reactivity and designing new applications. While basic characterization exists, advanced techniques can provide deeper insights.
Prospective Analytical Research:
Solid-State NMR: To complement solution-state NMR data, solid-state NMR studies could provide valuable information about the structure and dynamics of the compound in its solid form.
Advanced X-ray Diffraction: High-resolution single-crystal X-ray diffraction studies, particularly at various temperatures, can precisely map electron density and provide detailed insights into bonding and intermolecular interactions, such as hydrogen bonding networks. A recent study on a related compound, ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate, highlighted the complex hydrogen bonding and conformational possibilities in such systems. researchgate.netdntb.gov.ua
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting spectroscopic properties, reaction mechanisms, and potential catalytic activities. These theoretical studies can guide experimental work and accelerate the discovery of new applications for ethyl carbamimidate hydrochloride and its derivatives.
Q & A
Q. What are the standard methods for synthesizing and characterizing Ethyl carbamimidate HCl in laboratory settings?
this compound is typically synthesized via the reaction of ethylamine with cyanogen chloride under controlled conditions. Key steps include:
- Purification : Use recrystallization from ethanol or methanol to isolate the compound .
- Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-N stretch at ~1,650 cm⁻¹) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., ethyl group protons at δ 1.2–1.5 ppm). Elemental analysis (C, H, N) should match theoretical values (C: 28.8%, H: 7.2%, N: 22.5%) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Solubility Testing : Use polar solvents (e.g., water, ethanol) and measure saturation points via gravimetric analysis. Note that the compound is hygroscopic; store in anhydrous environments .
- Stability Analysis : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor purity via high-performance liquid chromatography (HPLC). Stability is pH-dependent; avoid alkaline conditions .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with biomolecules (e.g., lipids or proteins)?
- Lipid Interaction : Use FTIR and Raman spectroscopy to analyze shifts in vibrational modes (e.g., C-N or S-H stretches) when the compound interacts with model lipid bilayers like DPPC. Compare hydrated vs. anhydrous states to assess water’s role in binding .
- Protein Binding : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Include negative controls (e.g., buffer-only titrations) to validate specificity .
Q. How should researchers address contradictions in published data on this compound’s reactivity or bioactivity?
- Methodological Audit : Compare experimental protocols (e.g., reagent purity, reaction temperature, solvent systems) across studies. For example, variations in FTIR sample preparation (e.g., KBr pellet vs. ATR) may explain conflicting spectral data .
- Confounding Variables : Evaluate whether impurities (e.g., residual ethylamine) or environmental factors (e.g., humidity) were reported. Use mass spectrometry to verify compound integrity .
Q. What computational approaches are suitable for predicting this compound’s reactivity or toxicity?
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate LD₅₀ or EC₅₀ values. Validate with in vitro assays (e.g., cytotoxicity in HepG2 cells) .
Q. How can researchers ensure reproducibility when incorporating this compound into multi-step synthetic pathways?
- Stepwise Documentation : Detail reaction stoichiometry, catalyst use, and purification methods. For example, specify if column chromatography (silica gel, 70–230 mesh) is used post-synthesis .
- Batch Consistency : Perform NMR and HPLC analyses on each batch to confirm purity (>98%) and exclude side products like ethylurea .
Q. What strategies are recommended for analyzing this compound’s environmental or biological impact in longitudinal studies?
- Environmental Monitoring : Use LC-MS/MS to detect trace residues in water or soil samples. Include recovery studies (spiked samples) to validate detection limits .
- Biological Accumulation : Apply radiolabeled isotopes (e.g., ¹⁴C) in model organisms (e.g., Daphnia magna) to track bioaccumulation over time .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
